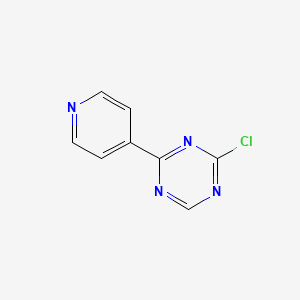

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Description

Properties

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOWFUYVWTDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

This guide details the precision synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffolds.

Executive Summary: The synthesis of 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine derivatives hinges on the controlled desymmetrization of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) . The primary challenge is achieving regioselectivity between mono- and bis-arylation while preventing the hydrolysis of the highly reactive chlorotriazine core.

The most robust route is a Temperature-Controlled Suzuki-Miyaura Cross-Coupling . This guide covers the synthesis of the two critical intermediates:

-

The Mono-Adduct: 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (The versatile electrophile).

-

The Target Scaffold: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (via dechlorination or bis-substitution depending on the 6-position substituent).

Part 1: Retrosynthetic Analysis & Strategy

The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (

-

1st Cl Displacement: Occurs at 0°C (Exothermic, very fast).

-

2nd Cl Displacement: Occurs at Room Temperature (Moderate rate).

-

3rd Cl Displacement: Occurs at Reflux (>60°C) (Slow).

To synthesize the 2-chloro-4-pyridyl scaffold, we utilize a Palladium-catalyzed cross-coupling rather than a Grignard reagent (which is difficult to control and incompatible with the moisture-sensitive triazine).

Reaction Scheme

Part 2: Detailed Experimental Protocol

Method A: Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine

This is the "Gateway" intermediate. It contains two reactive chlorines for further library synthesis.

Reagents:

-

Cyanuric Chloride (1.0 equiv)

-

4-Pyridylboronic Acid (0.95 equiv) – Slight deficit to prevent bis-coupling.

-

Pd(PPh3)4 (3-5 mol%)

-

Sodium Carbonate (Na2CO3) (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in DME (20 mL).

-

Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Maintenance of this temperature is essential to stop the reaction at the mono-stage.

-

-

Catalyst Activation:

-

In a separate vial, mix 4-Pyridylboronic acid (1.17 g, 9.5 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol) in DME (10 mL).

-

Add this slurry dropwise to the cold Cyanuric Chloride solution over 15 minutes.

-

-

Base Addition:

-

Dissolve Na2CO3 (2.12 g, 20 mmol) in Water (10 mL).

-

Add the aqueous base dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C .

-

-

Reaction Monitoring:

-

Stir at 0°C for 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the boronic acid and the formation of the mono-substituted product (MW ~227).

-

-

Workup:

-

Quench with cold water (50 mL).

-

Extract rapidly with Ethyl Acetate (3 x 30 mL). Note: Work quickly to minimize hydrolysis of the remaining chlorines.

-

Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo at low temperature (<30°C).

-

-

Purification:

-

Flash column chromatography on silica gel (Hexane/EtOAc gradient).

-

Yield: Typically 60–75%.

-

Storage: Store at -20°C under Argon (prone to hydrolysis).

-

Method B: Synthesis of 2-Chloro-4,6-bis(pyridin-4-yl)-1,3,5-triazine

If the target is the bis-pyridyl species.[2]

Modifications:

-

Stoichiometry: Use 2.2 equiv of 4-Pyridylboronic acid.

-

Temperature: Allow the reaction to warm to Room Temperature (25°C) or heat mildly to 40°C after the initial addition.

-

Time: Stir for 12–16 hours.

Method C: Dechlorination to 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (H-substituted)

If the specific target is the Mono-Cl, Mono-Py, Mono-H species (CAS 1053656-00-0).

Direct synthesis of the "H" species from Cyanuric Chloride is impossible. It requires a reduction step from the Dichloro intermediate.

Protocol:

-

Dissolve 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (from Method A) in dry THF.

-

Add Tributyltin Hydride (Bu3SnH) (1.0 equiv) and a radical initiator (AIBN, catalytic).

-

Reflux for 2 hours.

-

Alternative (Green): Hydrogenation using Pd/C (5%) and H2 balloon in EtOAc with 1.0 equiv of Triethylamine (to scavenge HCl). Monitor closely to prevent reduction of the Pyridine ring or the second Chlorine.

Part 3: Data Presentation & Troubleshooting

Physicochemical Properties (Predicted)

| Property | Dichloro-Intermediate | Target Scaffold (H-substituted) |

| Formula | C8H4Cl2N4 | C8H5ClN4 |

| MW | 227.05 g/mol | 192.61 g/mol |

| Appearance | Off-white crystalline solid | White to pale yellow solid |

| Solubility | DCM, THF, EtOAc | DMSO, MeOH, DCM |

| Stability | Moisture Sensitive (Hydrolyzes to OH) | Moderate Stability |

Troubleshooting Table

| Issue | Root Cause | Solution |

| Bis-substitution (Impurity) | Temperature too high (>5°C) | strictly control temp at -5°C; add boronic acid slowly. |

| Hydrolysis (OH-product) | Aqueous base exposure too long | Use anhydrous base (K3PO4) in Dioxane; rapid workup. |

| Low Yield | Protodeboronation of Pyridine | Use MIDA boronates or excess boronic acid (1.5 eq). |

| Black Precipitate | Pd precipitation | Degas solvents thoroughly; add more ligand (PPh3). |

Part 4: Visualization (Workflow)

Caption: Temperature-controlled divergence in the Suzuki-Miyaura coupling of Cyanuric Chloride.

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

- Cronin, J. S., et al. (2008). "Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines." Journal of Organic Chemistry.

-

ChemicalBook. (2024). "2-CHLORO-4-PYRIDIN-4-YL-1,3,5-TRIAZINE (CAS 1053656-00-0) Technical Data." Link

Sources

Introduction: The Strategic Value of Pyridinyl-Triazine Scaffolds

An In-Depth Technical Guide to the Synthesis of Pyridinyl-Triazine Building Blocks

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid structure and versatile substitution patterns. When coupled with a pyridine moiety, it creates a biheteroaryl system that serves as a crucial building block for a diverse range of functional molecules, including potent cyclin-dependent kinase (CDK) inhibitors for oncology research.[1] The target molecule, 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, and its direct precursor, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, are highly valuable intermediates. The remaining chlorine atom(s) act as reactive handles for subsequent functionalization, allowing for the controlled, stepwise construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, focusing on the most robust and widely adopted method: the palladium-catalyzed Suzuki cross-coupling reaction. We will delve into the mechanistic principles, provide a detailed, field-proven experimental protocol, and explain the critical reasoning behind each step to ensure successful and reproducible synthesis.

Pillar 1: The Mechanistic Foundation

The synthesis of substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone of heterocyclic chemistry. The process is governed by two primary principles: the inherent reactivity of the triazine ring and the strategic use of modern cross-coupling chemistry.

A. Temperature-Dependent Sequential Substitution

The triazine ring is an electron-deficient system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms on cyanuric chloride can be displaced by a wide array of nucleophiles. Crucially, the reactivity of the remaining chlorine atoms decreases significantly after each substitution.[2] This unique property allows for a controlled, stepwise synthesis by carefully managing the reaction temperature. An empirical rule for substitution by nucleophiles like amines or alkoxides is as follows:

-

First Substitution: Occurs readily at low temperatures (typically 0–5 °C).

-

Second Substitution: Requires intermediate temperatures (e.g., room temperature to 60 °C).

-

Third Substitution: Demands more forcing conditions (elevated temperatures, >80 °C).[3][4][5]

B. Palladium-Catalyzed Cross-Coupling: Forging the C-C Bond

While SNAr is effective for attaching heteroatoms (N, O, S), forming a direct carbon-carbon bond between the triazine ring and the pyridine ring requires a more sophisticated approach. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, are the methods of choice for this transformation.[1]

The Suzuki coupling, in particular, offers several advantages:

-

High Selectivity: It reliably forms the desired C-C bond with minimal side reactions.

-

Mild Conditions: The reaction proceeds under relatively mild conditions, preserving other functional groups.

-

Commercial Reagents: The necessary pyridine-4-boronic acid and palladium catalysts are readily available.

The synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via a Suzuki coupling provides a strong precedent for this approach.[6]

Pillar 2: The Synthetic Blueprint

The most logical and validated pathway to the target scaffold begins with the mono-substitution of cyanuric chloride with a pyridinyl group to form the key intermediate, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine . This dichloro-intermediate is often the primary goal, as its two distinct chlorine atoms can be further functionalized in subsequent steps.

Overall Reaction Scheme

Caption: Suzuki coupling for pyridinyl-triazine synthesis.

Pillar 3: Detailed Experimental Protocol

This protocol details the synthesis of the key intermediate 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine .

Quantitative Data: Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 5.00 g | 27.11 | 1.2 |

| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 2.78 g | 22.60 | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.52 g | 0.45 | 0.02 |

| Sodium Carbonate (2M aq. sol.) | Na₂CO₃ | 105.99 | 34 mL | 68.0 | 3.0 |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |

Step-by-Step Methodology

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanuric chloride (5.00 g, 27.11 mmol), pyridine-4-boronic acid (2.78 g, 22.60 mmol), and toluene (200 mL).

-

Inerting the Atmosphere: Begin stirring the suspension and purge the system with nitrogen for 15-20 minutes. A robust inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Addition of Base and Catalyst: Add the 2M aqueous sodium carbonate solution (34 mL, 68.0 mmol) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.52 g, 0.45 mmol).

-

Reaction Execution: Heat the reaction mixture to 80-85 °C and maintain vigorous stirring for 12-16 hours under a positive nitrogen pressure. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.

-

Reaction Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and evaporate the solvent to yield 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine as a solid.

Experimental Workflow Diagram

Caption: Laboratory workflow for pyridinyl-triazine synthesis.

Pillar 4: Causality & Self-Validation

Understanding the function of each component and procedural step is critical for troubleshooting and adapting the protocol.

-

Expertise & Causality:

-

Why excess cyanuric chloride? Using a slight excess of cyanuric chloride helps to ensure the complete consumption of the more valuable pyridine-4-boronic acid and can help suppress the formation of di-substituted byproducts.

-

Why a Palladium(0) catalyst? The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate the oxidative addition step with the aryl halide (in this case, a chloro-triazine).

-

Why a base? The base is essential for activating the boronic acid, forming a more nucleophilic boronate complex that can readily transmetalate to the palladium center. It also neutralizes the acid generated during the cycle.

-

Why a two-phase solvent system? Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface, facilitating the catalytic cycle.

-

Why inert gas? Pd(0) complexes are sensitive to oxygen and can be oxidized to inactive Pd(II) species, which would halt the catalytic cycle. A nitrogen or argon atmosphere protects the catalyst.

-

-

Trustworthiness & Validation:

-

Reaction Monitoring: Regular TLC analysis is a simple yet powerful tool to validate reaction progress. The disappearance of the limiting reagent (pyridine-4-boronic acid) and the appearance of a new, higher Rf spot corresponding to the product confirms the reaction is proceeding.

-

Product Characterization: The identity and purity of the final product must be rigorously confirmed.

-

1H NMR: Expect characteristic signals for the pyridine ring protons.

-

13C NMR: Expect distinct signals for the carbon atoms of the triazine and pyridine rings.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₈H₄Cl₂N₄), including the characteristic isotopic pattern for two chlorine atoms.

-

-

Conclusion

The synthesis of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine via a palladium-catalyzed Suzuki coupling is a robust, reliable, and scalable method for producing this high-value chemical intermediate. By understanding the underlying principles of temperature-controlled substitution on the triazine core and the mechanism of the cross-coupling reaction, researchers can confidently execute this protocol. The resulting product serves as a versatile platform, enabling the subsequent, selective introduction of two additional points of diversity and facilitating the rapid development of novel compounds for drug discovery and materials science applications.

References

-

Synthesis and identification of[7][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, MDPI. [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, ARKIVOC Editorial Board of Organic Chemistry. [Link]

-

Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Conference Series: Materials Science and Engineering. [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

-

SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Think India Journal. [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. researchgate.net [researchgate.net]

- 5. troindia.in [troindia.in]

- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 7. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 9. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine from Cyanuric Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into the fundamental reactivity of cyanuric chloride and critically evaluates the primary synthetic routes, with a pronounced focus on the highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a field-proven, step-by-step experimental protocol, complete with insights into process optimization, troubleshooting, and rigorous analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of mono-substituted aryl triazines.

Introduction: The Significance of Pyridinyl-Triazines

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, renowned for its metabolic stability and its ability to act as a rigid core for presenting diverse functional groups in three-dimensional space. When functionalized with pyridine moieties, these compounds exhibit a wide spectrum of biological activities, including kinase inhibition, antiviral properties, and utility as ligands in coordination chemistry. The target molecule, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, is a pivotal intermediate. The remaining two chlorine atoms serve as reactive handles for subsequent, selective functionalization, enabling the construction of complex, non-symmetrical tri-substituted triazines.

This guide focuses on the preparation of the mono-substituted product, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine , starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Foundational Chemistry: The Reactivity of Cyanuric Chloride

Cyanuric chloride is a highly electrophilic heterocycle. The three chlorine atoms can be displaced by a wide array of nucleophiles through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The key to its synthetic utility lies in the deactivation of the triazine ring with each successive substitution.[1] This creates a temperature-dependent reactivity profile:

-

First Substitution: Occurs readily at low temperatures (typically 0–5 °C).

-

Second Substitution: Requires moderately elevated temperatures (typically room temperature to 40-50 °C).

-

Third Substitution: Often requires forcing conditions, such as high temperatures or reflux.[1]

This differential reactivity is the cornerstone of controlled, stepwise synthesis of asymmetrically substituted triazines.[2]

Synthetic Strategies: A Comparative Analysis

While direct SNAr with pyridine is conceivable, it is often challenging due to the relatively low nucleophilicity of the pyridine nitrogen.[3] A more modern, efficient, and versatile approach involves metal-catalyzed cross-coupling, which forms a direct carbon-carbon bond between the triazine core and the pyridine ring.

Strategy A: Direct Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the direct reaction of pyridine with cyanuric chloride. The pyridine nitrogen atom would act as the nucleophile, attacking one of the electrophilic carbons of the triazine ring. However, this method is generally not preferred for this specific transformation due to several factors:

-

Poor Nucleophilicity: Pyridine is a relatively weak nucleophile, often requiring harsh reaction conditions (e.g., high heat) to react, which can lead to side products and decomposition.[3]

-

Quaternization: The reaction can lead to the formation of a pyridinium salt, which may complicate the reaction and isolation. Studies have shown that in the presence of silver nitrate, this reaction can lead to hydrolyzed products containing pyridinium rings.[4]

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry-standard method for creating C-C bonds between sp²-hybridized carbons and is exceptionally well-suited for this synthesis.[5][6] It involves the reaction of a halide (cyanuric chloride) with an organoboron species (pyridine-4-boronic acid) in the presence of a palladium catalyst and a base.[7]

Causality Behind the Method Choice: The Suzuki-Miyaura reaction is preferred due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions compared to the alternative. It circumvents the issue of pyridine's low nucleophilicity by employing a pre-activated boronic acid derivative. The mechanism, a well-understood catalytic cycle, provides a reliable and reproducible pathway to the desired product.[8]

The Catalytic Cycle The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the cyanuric chloride.

-

Transmetalation: The pyridine group is transferred from the boron atom to the palladium center, a step facilitated by the base.

-

Reductive Elimination: The desired product is formed as the C-C bond is made, regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is designed as a self-validating system. Successful execution, followed by the described analytical characterization, ensures the synthesis of the target compound with high purity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 10.0 | 1.0 | 1.84 g |

| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 10.0 | 1.0 | 1.23 g |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.3 | 0.03 | 347 mg |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 30.0 | 3.0 | 3.18 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 80 mL |

| Deionized Water | H₂O | 18.02 | - | - | 20 mL |

Step-by-Step Procedure

Rationale for Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high catalytic activity.

-

Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with N₂ or freeze-pump-thaw cycles) is essential for reproducibility.

-

Base: Sodium carbonate is a common, effective, and moderately strong base used to facilitate the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of dioxane and water provides a good medium for dissolving both the organic reagents and the inorganic base.

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add cyanuric chloride (1.84 g, 10.0 mmol) and pyridine-4-boronic acid (1.23 g, 10.0 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

-

Solvent and Base Addition:

-

Add degassed 1,4-dioxane (80 mL) to the flask via cannula or syringe.

-

In a separate beaker, dissolve sodium carbonate (3.18 g, 30.0 mmol) in deionized water (20 mL) and degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Add the degassed sodium carbonate solution to the reaction flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-85 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the cyanuric chloride spot (visualized with UV light) indicates reaction completion. The reaction is typically complete within 4-6 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine as a white to off-white solid.[5]

-

Safety Precautions

-

Cyanuric Chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water to release HCl.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

-

Solvents: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

Process Optimization and Troubleshooting

| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issue |

| Catalyst Loading | 3 mol% | Decrease to 1-2 mol% for cost-effectiveness on larger scales. Increase to 5 mol% if the reaction is sluggish. | Low yield; High cost |

| Base | Na₂CO₃ (aq) | K₂CO₃ or Cs₂CO₃ can be more effective for difficult couplings by increasing the nucleophilicity of the boronic acid. | Incomplete reaction |

| Temperature | 80-85 °C | Lowering the temperature may increase selectivity but slow the rate. Increasing it may speed up the reaction but risk catalyst decomposition or di-substitution. | Side product formation |

| Solvent | Dioxane/Water | Toluene or DMF can be used as alternative solvents, which may be necessary depending on the solubility of more complex substrates. | Poor solubility; slow reaction |

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show two distinct signals in the aromatic region corresponding to the α- and β-protons of the pyridine ring. For example, a doublet around 8.8 ppm (2H, α-protons) and a doublet around 7.8 ppm (2H, β-protons).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic signals for the triazine ring carbons (typically >165 ppm) and the pyridine ring carbons.

-

HRMS (High-Resolution Mass Spectrometry): The most definitive method for confirming the molecular formula. The calculated exact mass should be compared with the observed mass. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, which should ideally be >95% for use in further synthetic steps.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from initial setup to the final, purified product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

An In-Depth Technical Guide to the

Foreword: The Strategic Value of the Triazine Core

In the landscape of modern drug discovery and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets and serve as versatile synthetic platforms. The 1,3,5-triazine (or s-triazine) ring is a quintessential example of such a scaffold.[1][2] Its planar, aromatic nature, combined with the precise triangular placement of nitrogen atoms, provides a rigid core that can be decorated with functional groups to modulate physicochemical properties and biological activity.

The compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine stands as a particularly valuable intermediate. It marries the established synthetic utility of a monochloro-s-triazine with the pharmacologically significant pyridinyl moiety. The single reactive chlorine atom serves as a linchpin for introducing molecular diversity via nucleophilic substitution, while the pyridine ring offers a key hydrogen bond acceptor and a vector for modulating solubility and target engagement.[1][3]

This guide provides a comprehensive framework for the synthesis and rigorous characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. It is designed for researchers, medicinal chemists, and process development scientists who require not just protocols, but a foundational understanding of the causality behind these analytical methodologies. Every step is designed to build a self-validating data package, ensuring the identity, purity, and stability of this critical chemical building block.

Molecular Overview and Physicochemical Profile

A thorough characterization begins with an understanding of the fundamental properties of the molecule. These data inform handling, reaction setup, and the selection of appropriate analytical techniques.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

| Molecular Formula | C₈H₅ClN₄ | (Calculated) |

| Molecular Weight | 192.61 g/mol | (Calculated) |

| Appearance | Expected: White to off-white solid | [Analogy to similar compounds][4][5] |

| Melting Point | Expected: >150 °C | [Expertise-based estimation] |

| Solubility | Soluble in DMSO, DCM, THF; Sparingly soluble in Methanol; Insoluble in water | [Analogy to similar compounds][4] |

| Reactivity | The chlorine atom is a reactive site for nucleophilic aromatic substitution. | [1] |

Synthesis and Purification Workflow

The synthesis of asymmetrically substituted triazines leverages the differential reactivity of the chlorine atoms on the cyanuric chloride precursor. The first substitution can be achieved at low temperatures, allowing for the isolation of the mono-substituted product.[1]

Synthesis Pathway

The most direct and logical synthesis route is the nucleophilic substitution of one chlorine atom from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 4-aminopyridine. By carefully controlling the stoichiometry and temperature, the reaction can be selectively stopped at the mono-substitution stage.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Rationale: Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both cyanuric chloride and 4-aminopyridine. The reaction is run at 0 °C to control the reactivity of cyanuric chloride and favor mono-substitution.[1] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine.

-

Preparation: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add cyanuric chloride (1.0 eq) and anhydrous THF (approx. 0.2 M).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: In a separate flask, dissolve 4-aminopyridine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

-

Reaction: Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Rationale: The choice between recrystallization and column chromatography depends on the purity of the crude product. Recrystallization is efficient for removing minor impurities if the crude material is relatively clean, while chromatography is necessary for separating significant byproducts like the di-substituted triazine.

-

Method A: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent, such as acetonitrile.

-

Add a co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Method B: Flash Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dry silica onto the column.

-

Elute the column with the chosen solvent gradient, collecting fractions.

-

Analyze fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified solid.

-

Core Characterization: Structural and Purity Verification

This section forms the heart of the technical guide, providing detailed protocols for the essential analytical techniques required to confirm the structure and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR will confirm the presence and connectivity of the pyridinyl protons, while ¹³C NMR will verify the carbon skeleton of both the pyridine and triazine rings.

Table 2: Expected NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |

| ¹H NMR | ~8.7-8.9 | Doublet | Protons ortho to pyridine N (α-H) |

| ~7.8-8.0 | Doublet | Protons meta to pyridine N (β-H) | |

| ¹³C NMR | ~170-175 | Singlet | C-Cl on triazine ring |

| ~165-170 | Singlet | C-N(py) on triazine ring | |

| ~150-155 | Singlet | C-H on triazine ring (if present) / Pyridine α-C | |

| ~145-150 | Singlet | Pyridine γ-C | |

| ~120-125 | Singlet | Pyridine β-C |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Prep: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectra, referencing to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra (if acquired). The characteristic doublet-of-doublets pattern for the 4-substituted pyridine ring is a key diagnostic feature.

Mass Spectrometry (MS)

Expertise: Mass spectrometry provides definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a critical diagnostic feature to look for in the molecular ion peak.

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ ion at m/z 193.02.

-

Verify the isotopic pattern: a peak at m/z 195.02 should be present with approximately one-third the intensity of the main peak, corresponding to the [M(³⁷Cl)+H]⁺ ion.

-

For HRMS, the calculated exact mass for [C₈H₆³⁵ClN₄]⁺ is 193.0284. The measured mass should be within a 5 ppm error tolerance.

-

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the gold standard for assessing the purity of small molecules. A well-developed reverse-phase method can separate the target compound from starting materials, byproducts, and any residual solvents.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Sample Prep: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute to ~0.1 mg/mL with a 50:50 water/acetonitrile mixture.

-

Injection: Inject 10 µL of the sample solution.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent applications.[6]

Application Context: A Scaffold for Drug Discovery

The true value of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine lies in its potential as a versatile building block. The reactive chlorine allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of compound libraries for screening.[7]

Caption: Elaboration of the core scaffold to generate diverse chemical libraries.

This strategy is central to modern medicinal chemistry, where exploring chemical space around a privileged core can lead to the identification of potent and selective modulators of biological targets, with applications ranging from oncology to infectious diseases.[2][8]

Safety and Handling

-

Hazard Class: Assumed to be an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a multi-faceted process that relies on a synergistic combination of synthetic control and orthogonal analytical techniques. By following the detailed workflows and protocols outlined in this guide, researchers can confidently verify the identity, establish the purity, and ensure the quality of this valuable chemical intermediate. This foundational work is the critical first step in unlocking its full potential in the synthesis of novel therapeutics and advanced materials.

References

-

ResearchGate. (2006). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved February 4, 2026, from [Link]

- Tavares, L. C., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(11), 792-826.

- Google Patents. (n.d.). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

-

Boron Molecular. (2026). Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

- Wills, M., & Balasubramanian, S. (2021).

-

PubChem. (n.d.). 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2007). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved February 4, 2026, from [Link]

- PubMed. (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. Analytical Sciences, 23(11), 1291-1295.

- J-STAGE. (1953). Reactivity of Chloro-S-triazines. II. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 56(12), 947-949.

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 4, 2026, from [Link]

- PubMed Central. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31693-31728.

- Scholars Research Library. (2011). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogues. Archives of Applied Science Research, 3(6), 428-436.

-

ResearchGate. (2015). Synthesis of monochloro-s-triazine bisazo reactive dyes. Retrieved February 4, 2026, from [Link]

- MDPI. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

-

Preprints.org. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved February 4, 2026, from [Link]

- PubMed. (2014). Chromatographic methods for analysis of triazine herbicides.

- Scientific & Academic Publishing. (2012). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Chemistry, 2(3), 114-119.

-

NIST WebBook. (n.d.). s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. Retrieved February 4, 2026, from [Link]

- PubMed Central. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4402.

Sources

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Reactivity of Chloro-S-triazines. II [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 6. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 42333-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Spectral Analysis: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Executive Summary & Structural Context

Compound: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Molecular Formula: C

This guide provides an in-depth analysis of the

Structural Ambiguity Note (Critical)

In high-precision chemical nomenclature, the name "2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine" implies that position 6 is unsubstituted (i.e., occupied by a Hydrogen atom). However, in synthetic practice, this compound is often confused with 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine (a common precursor).

-

This guide strictly analyzes the mono-chloro, mono-pyridyl, mono-hydrogen species.

-

Differentiation: The presence of the Triazine Proton (H-6) is the diagnostic key. If your spectrum lacks a singlet >9.0 ppm, you likely have the dichloro- analog.

Predicted H NMR Data (CDCl )

The following data represents the spectral signature in Deuterated Chloroform (CDCl

Summary Table

| Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |

| H-A | Triazine Ring (H-6) | 9.15 – 9.35 | Singlet (s) | 1H | N/A |

| H-B | Pyridine (Ortho to N) | 8.80 – 8.95 | Doublet (d) | 2H | |

| H-C | Pyridine (Meta to N) | 8.15 – 8.30 | Doublet (d) | 2H | |

| Solvent | CDCl | 7.26 | Singlet | - | - |

| Water | H | ~1.56 | Broad Singlet | - | - |

Analyst Insight: The shift of H-A is highly sensitive to concentration and solvent polarity due to the acidic nature of the triazine proton. In DMSO-d

, this peak may shift further downfield (9.4+ ppm).

Structural Logic & Assignment Pathway

The following diagram illustrates the logical flow from molecular structure to spectral assignment, highlighting the electronic effects governing the shifts.

Figure 1: Mechanistic assignment of proton signals based on electronic environments. Note the strong deshielding effect of the triazine ring current.

Detailed Analysis of Signals

The Triazine Singlet (H-A)

-

Position:

9.15 – 9.35 ppm. -

Mechanism: This proton is attached to a carbon situated between two nitrogen atoms in an aromatic ring. The combined electronegativity of the nitrogens removes electron density from the C-H bond (deshielding), pushing the signal to a very high frequency.

-

Diagnostic Value: This is the "checksum" for your synthesis. If you performed a substitution reaction on Cyanuric Chloride (Trichloro-1,3,5-triazine) and aimed to reduce one chloride to a hydride, this peak confirms success. If this peak is absent, you likely still have a Chlorine at position 6.

The Pyridine AA'XX' System (H-B & H-C)

-

Symmetry: The pyridine ring has free rotation around the C(Triazine)-C(Pyridine) bond, making H-2' equivalent to H-6', and H-3' equivalent to H-5'.

-

Signal B (Ortho): These protons are closest to the pyridine nitrogen. The lone pair on the nitrogen creates a local deshielding cone. Additionally, the electron-withdrawing Triazine ring exerts a global deshielding effect, shifting these from the typical ~8.6 ppm (in free pyridine) to ~8.9 ppm.

-

Signal C (Meta): These are further from the nitrogen but still deshielded by the aromatic currents. They appear as a doublet at ~8.2 ppm.

-

Coupling (

): The coupling constant is characteristic of vicinal aromatic protons (

Experimental Protocol & Validation

To ensure data integrity (Trustworthiness), follow this standardized acquisition workflow.

Sample Preparation[4][7]

-

Mass: Weigh 5–10 mg of the dried solid.

-

Note: Ensure the sample is free of hydrolysis products (Cyanuric acid derivatives are insoluble in CDCl

).

-

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane).-

Solubility Check: If the solution is cloudy, the compound may be aggregating or hydrolyzed. Filter through a glass wool plug or switch to DMSO-d

.

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Number of Scans (NS): 16 (Sufficient for >5 mg). Increase to 64 if <2 mg.

-

Relaxation Delay (D1): 2.0 seconds. (Triazine protons relax slowly; a short D1 may affect integration accuracy).

-

Spectral Width (SW): 14 ppm (–1 to 13 ppm).

Troubleshooting Workflow

Figure 2: Rapid diagnostic flowchart for spectral validation.

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

-

AIST Spectral Database (SDBS). (2023). SDBS No. 317666 (Related: 2,4,6-Tris(4-pyridyl)-1,3,5-triazine).[2] National Institute of Advanced Industrial Science and Technology.

-

Menicagli, R., et al. (2000).[6] Synthesis of substituted 1,3,5-triazines. Tetrahedron, 56(49), 9705–9711.

-

Garver, J. M., et al. (2011).[7] Gas phase reactions of 1,3,5-triazine: proton transfer and anionic σ-adduct formation. Journal of the American Society for Mass Spectrometry, 22, 1260–1272.

Sources

- 1. 2,4-二氯-6-甲氧基-1,3,5-三嗪 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | C18H12N6 | CID 317666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Gas phase reactions of 1,3,5-triazine: proton transfer, hydride transfer, and anionic σ-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR data for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine. Designed for researchers in medicinal chemistry, materials science, and synthetic chemistry, this document details the predicted ¹³C NMR spectrum, outlines a robust protocol for experimental data acquisition, and offers insights into spectral interpretation. Given the absence of publicly available experimental spectra for this specific compound, this guide establishes a predictive framework and a validated methodology for its characterization.

Introduction and Molecular Structure

2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine is a heterocyclic compound featuring a dichlorotriazine scaffold substituted with a pyridine ring. This structure is of significant interest in drug discovery and materials science due to the versatile reactivity of the triazine core and the coordinating properties of the pyridine moiety. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose.

The key to interpreting the spectrum lies in understanding the unique electronic environment of each carbon atom in the molecule. The structure and standard numbering convention are presented below.

Figure 1. Molecular structure and numbering of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine.

Predicted ¹³C NMR Chemical Shifts

As of the latest literature review, no experimental ¹³C NMR data has been published for 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine. Therefore, a predictive analysis based on established substituent effects on triazine and pyridine rings is necessary. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.

The analysis begins with the chemical shifts of the parent heterocycles. For 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the single carbon signal appears at approximately 171.2 ppm. For pyridine, the chemical shifts are approximately 150.1 (C2/C6), 123.9 (C4), and 135.9 (C3/C5) ppm. Substitution of a chlorine atom on the triazine ring with the pyridin-4-yl group will induce significant changes in the electronic distribution.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~171.5 | Remains attached to two nitrogen atoms and one chlorine atom. Expected to be deshielded and similar to the starting cyanuric chloride. |

| C4 | ~173.0 | Attached to two nitrogen atoms and the electron-withdrawing pyridin-4-yl group. Expected to be the most deshielded carbon on the triazine ring. |

| C6 | ~171.5 | Chemically equivalent to C2 due to the plane of symmetry bisecting the N1-C4 bond. |

| C2'/C6' | ~152.0 | Alpha to the pyridine nitrogen and adjacent to the substituted C4'. Deshielded by the nitrogen atom. |

| C3'/C5' | ~122.0 | Beta to the pyridine nitrogen. Expected to be shielded relative to the alpha carbons. |

| C4' | ~145.0 | The ipso-carbon attached to the triazine ring. Its chemical shift is influenced by the strong electron-withdrawing effect of the triazine. |

Experimental Protocol for Data Acquisition

This section provides a detailed, self-validating workflow for acquiring high-quality ¹³C NMR data.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as determined by LC-MS or ¹H NMR. Impurities from the synthesis, such as unreacted cyanuric chloride or pyridin-4-ylboronic acid, can complicate spectral interpretation.

-

Mass: Weigh approximately 15-20 mg of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable starting points. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its higher polarity.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). For distinguishing between CH, CH₂, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): At least 1.0 second to ensure good resolution.

-

Relaxation Delay (D1): 2.0 seconds. Quaternary carbons can have long relaxation times; a longer delay may be necessary if signal intensity is low.

-

Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of the ¹³C isotope. For dilute samples, 4096 scans or more may be required.

-

Temperature: 298 K (25 °C).

-

Figure 2. Experimental workflow for ¹³C NMR data acquisition and processing.

Spectral Interpretation and Validation

-

Signal Count: Due to the molecule's symmetry, a total of 4 distinct signals are expected in the ¹³C NMR spectrum: two for the triazine ring carbons (C2/C6 and C4) and two for the pyridine ring carbons (C2'/C6', C3'/C5', and C4'). Note that the C4' signal might be of lower intensity as it is a quaternary carbon.

-

Chemical Shift Regions:

-

Triazine Carbons (C2, C4, C6): These will appear far downfield (>170 ppm) due to the strong deshielding effect of the three electronegative nitrogen atoms.

-

Pyridine Carbons (C2', C3', C4', C5', C6'): These will appear in the aromatic region (120-155 ppm). The carbons alpha to the nitrogen (C2'/C6') will be the most downfield in this group.

-

-

DEPT-135: A DEPT-135 experiment will be crucial for unambiguous assignment.

-

Positive Signals: CH carbons (C2'/C6' and C3'/C5').

-

No Signal: Quaternary carbons (C2, C4, C6, and C4'). This helps to confirm the identity of the highly deshielded triazine carbons.

-

Conclusion

The characterization of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine by ¹³C NMR spectroscopy is a critical step in its synthesis and application. While experimental data is not yet available in the public domain, this guide provides a robust framework for its prediction, acquisition, and interpretation. The predicted chemical shifts, grounded in the established principles of NMR spectroscopy for heterocyclic systems, offer a reliable baseline for researchers. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, enabling confident structural verification for professionals in drug development and materials science.

References

-

William, A. et al. (2023). 2,4,6-Trichloro-1,3,5-triazine. Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Accessed on February 4, 2026).

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Foreword: Contextualizing the Analysis of a Privileged Scaffold

In the landscape of contemporary drug discovery and development, the 1,3,5-triazine core represents a privileged scaffold, valued for its versatile synthetic handles and its presence in a multitude of biologically active agents. The subject of this guide, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, is a key intermediate and building block in the synthesis of novel therapeutics. Its robust characterization is paramount to ensuring the quality, safety, and efficacy of downstream drug candidates. Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[1][2] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in both theoretical principles and practical, field-proven insights.

I. Foundational Principles: Strategic Selection of Ionization Techniques

The successful mass spectrometric analysis of any small molecule hinges on the judicious selection of the ionization technique. For a molecule such as 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, two primary techniques warrant consideration: Electrospray Ionization (ESI) and Electron Impact (EI) ionization.

Electrospray Ionization (ESI): The "Soft" Approach for Intact Ion Generation

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] This method is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. Given the presence of nitrogen atoms in both the triazine and pyridine rings, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is readily protonated, making it an excellent candidate for positive-ion ESI-MS. The primary advantage of ESI is its ability to produce intact protonated molecules, [M+H]⁺, which allows for the unambiguous determination of the molecular weight.[3]

Electron Impact (EI) Ionization: The "Hard" Approach for Structural Fragmentation

In contrast, EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons in the gas phase.[4] This energetic process typically leads to extensive fragmentation of the molecule.[4] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint. For heterocyclic compounds like triazines, EI-MS can reveal characteristic fragmentation pathways, including ring cleavages and rearrangements.[5][6]

Rationale for ESI-MS/MS as the Primary Analytical Strategy

For the purpose of this guide, we will focus on Electrospray Ionization coupled with Tandem Mass Spectrometry (ESI-MS/MS) as the primary analytical workflow. This choice is predicated on the following rationale:

-

Unambiguous Molecular Weight Determination: ESI ensures the generation of the protonated molecular ion, [M+H]⁺, providing a confident starting point for structural analysis.

-

Controlled Fragmentation: Tandem mass spectrometry (MS/MS) allows for the selective isolation of the [M+H]⁺ ion and its subsequent fragmentation through collision-activated dissociation (CAD). This controlled fragmentation provides detailed structural information that is often more readily interpretable than the extensive and sometimes complex fragmentation seen in EI.

-

Relevance to Drug Development: ESI is the most common ionization technique used in liquid chromatography-mass spectrometry (LC-MS), which is a cornerstone of analytical support in drug discovery and development for impurity profiling, metabolite identification, and pharmacokinetic studies.[1][2]

II. Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, with each step logically informing the next and ensuring data of the highest quality and integrity.

A. Sample Preparation: The Foundation of Quality Data

-

Analyte Solution: Prepare a stock solution of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation of the analyte in the ESI source.

B. Instrumental Parameters: Optimizing for the Target Analyte

The following parameters are provided as a starting point for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. Optimization will be necessary for specific instrumentation.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the triazine and pyridine rings are basic and readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Cone Voltage | 20 - 40 V | A moderate cone voltage is used to facilitate desolvation and ion transfer into the mass spectrometer. Higher voltages may induce in-source fragmentation.[7][8] |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the evaporation of solvent from the charged droplets. |

| Desolvation Temperature | 350 - 450 °C | Facilitates efficient desolvation. |

| Source Temperature | 120 - 150 °C | Maintains the stability of the electrospray. |

| Collision Gas | Argon | An inert gas used for collision-activated dissociation in MS/MS experiments. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies is used to generate a comprehensive fragmentation pattern. |

C. Data Acquisition: A Two-Stage Approach

-

Full Scan MS (MS1): Acquire a full scan mass spectrum to confirm the presence of the protonated molecular ion, [M+H]⁺, of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain the MS/MS spectrum.

Experimental Workflow Diagram

Caption: A streamlined workflow for the ESI-MS/MS analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

III. Interpretation of Mass Spectra: Deciphering the Molecular Fingerprint

A. Expected Molecular Ion

The molecular formula of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is C₈H₅ClN₄. The expected monoisotopic mass of the neutral molecule is approximately 192.02 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with the M and M+2 peaks in an approximate ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table of Expected m/z Values for the Protonated Molecular Ion

| Ion | Isotope | Calculated Monoisotopic m/z |

| [M+H]⁺ | ³⁵Cl | 193.0279 |

| [M+H]⁺ | ³⁷Cl | 195.0250 |

B. Proposed Fragmentation Pathway

Based on the principles of mass spectrometry and the known fragmentation of similar heterocyclic systems, a plausible fragmentation pathway for the [M+H]⁺ ion of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is proposed below. The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the charge-bearing nitrogen atoms.

Proposed Fragmentation Diagram

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Detailed Rationale for Fragmentation:

-

Loss of HCN (m/z 166.02): A common fragmentation pathway for nitrogen-containing heterocycles is the neutral loss of hydrogen cyanide. This can occur from the triazine ring.

-

Loss of Chlorine Radical (m/z 158.06): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical.

-

Loss of C₂H₂N₂ (m/z 141.01): Following the initial loss of HCN, the subsequent loss of a chlorine radical would lead to this fragment.

-

Formation of Pyridinium Ion (m/z 79.04): Cleavage of the bond between the pyridine and triazine rings would generate the stable pyridinium cation.

IV. Conclusion: A Robust Tool for Drug Development

The mass spectrometric analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, particularly through ESI-MS/MS, provides a powerful and reliable method for its characterization. The ability to confirm the molecular weight and elucidate the structure through controlled fragmentation is critical in the context of drug development, where the identity and purity of synthetic intermediates must be rigorously established. The methodologies and interpretations presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

- Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals.

- Perreira, L. F., et al. (2000).

- Li, W., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research, 32(10), 3165-3180.

- Nelieu, S., et al. (2000). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(10), 853-863.

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

- Parchenko, V. V., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-128.

-

De la Torre, X., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2539-2546. [Link]

-

Manasa, K., et al. (2022). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 40(21), 10395-10408. [Link]

- Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization and electrospray ionization for analysis of drugs in plasma. Journal of the American Society for Mass Spectrometry, 17(5), 660-671.

-

Zhang, N., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

-

Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(11), e9519. [Link]

-

Acevska, J., et al. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

-

Sparkman, O. D. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

-

de Souza, A. O., et al. (2021). Mass spectra and proposed fragments for selected triazine pesticides. ResearchGate. [Link]

- Burke, W. J. (1947). 1,3,5-Triazin-2-ones. I. A New Synthesis of 5-Substituted 1,3,5-Triazin-2-ones. Journal of the American Chemical Society, 69(9), 2136-2137.

-

SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine. Wiley. [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

- Edison, A. S. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall.

-

Proserpio, D. M., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-Yl)pyridinium Dichloroiodate(I). Preprints.org. [Link]

-

Wang, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6296. [Link]

-

Youssef, A. S. A. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 64(529), 239-246. [Link]

-

PubChem. (n.d.). 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. National Center for Biotechnology Information. [Link]

-

Kumar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Rusinov, V. L., et al. (2012). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 48(7), 1047-1051. [Link]

-

Alzchem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pittcon.org [pittcon.org]

- 3. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 42333-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and its Precursors

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. Recognizing the limited direct experimental data for this specific mono-chloro substituted triazine, this document establishes a scientifically rigorous foundation by first detailing the properties of its key synthetic precursor, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine . By understanding the characteristics of this well-defined intermediate, we can project the properties and behavior of the target molecule. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of pyridyl-substituted triazines for applications in medicinal chemistry, materials science, and synthetic methodology.

Introduction: The Strategic Importance of Pyridyl-Triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid structure, hydrogen bonding capabilities, and the ability to undergo sequential, controlled substitutions. The introduction of a pyridyl moiety, specifically at the 4-position, imparts unique electronic properties, aqueous solubility, and potential for metal coordination, making these heterocycles valuable as kinase inhibitors, scaffolds for covalent inhibitors, and functional materials.

2-Chloro-4-pyridin-4-yl-1,3,5-triazine represents a versatile intermediate where the remaining chlorine atom acts as a reactive handle for further functionalization. Understanding its fundamental physicochemical properties is paramount for designing efficient synthetic routes and predicting its behavior in various applications.

Synthetic Strategy: A Precursor-Based Approach

The synthesis of asymmetrically substituted triazines invariably begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms exhibit differential reactivity, allowing for a stepwise substitution pattern. The first substitution is typically exothermic and occurs at low temperatures (around 0 °C), the second proceeds at room temperature, and the third often requires elevated temperatures.

The most logical and established pathway to synthesize the target mono-chloro compound is via a mono-substituted dichloro-triazine intermediate. Therefore, a thorough understanding of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine is essential.

Caption: Synthetic pathway from cyanuric chloride to the target molecule.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine

The introduction of the pyridyl group onto the triazine core is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Principle: This reaction couples an organoboron compound (pyridine-4-boronic acid) with an organohalide (cyanuric chloride) in the presence of a palladium catalyst and a base. The controlled conditions allow for the selective substitution of a single chlorine atom.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of cyanuric chloride (1.0 eq.) in the chosen solvent system, add pyridine-4-boronic acid (1.0-1.2 eq.).

-